molecular formula C17H19F6N3O4 B13472179 N-Nitroso Flecainide CAS No. 2901109-58-6

N-Nitroso Flecainide

Cat. No.: B13472179
CAS No.: 2901109-58-6
M. Wt: 443.34 g/mol
InChI Key: MVPKIPXLPHWPEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso Flecainide typically involves the nitrosation of Flecainide. Nitrosation is the process of introducing a nitroso group (NO) into an organic compound. This is usually achieved by reacting Flecainide with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired nitrosamine without significant side reactions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrosating agents and the use of reactors designed to maintain optimal reaction conditions. The purification of the product is crucial to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso Flecainide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted nitroso compounds.

Scientific Research Applications

N-Nitroso Flecainide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitroso Flecainide involves its interaction with cellular components. Nitrosamines are known to form DNA adducts, leading to mutations and potentially carcinogenesis. The nitroso group can react with nucleophilic sites in DNA, proteins, and other biomolecules, disrupting normal cellular functions .

Comparison with Similar Compounds

N-Nitroso Flecainide can be compared with other nitrosamines and nitroso compounds:

This compound is unique due to its specific structural features derived from Flecainide, which influence its reactivity and biological effects.

Properties

CAS No.

2901109-58-6

Molecular Formula

C17H19F6N3O4

Molecular Weight

443.34 g/mol

IUPAC Name

N-[(1-nitrosopiperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

InChI

InChI=1S/C17H19F6N3O4/c18-16(19,20)9-29-12-4-5-14(30-10-17(21,22)23)13(7-12)15(27)24-8-11-3-1-2-6-26(11)25-28/h4-5,7,11H,1-3,6,8-10H2,(H,24,27)

InChI Key

MVPKIPXLPHWPEV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)N=O

Origin of Product

United States

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